Telluroxocadmium

Thin-film photovoltaics Power conversion efficiency Solar cell benchmarking

Cadmium telluride (CdTe) is a II-VI compound semiconductor with CAS 1306-25-8, crystallizing in the zinc blende (cubic sphalerite) structure with lattice constant 6.477–6.482 Å. It is characterized by a direct bandgap of 1.44–1.5 eV at 300 K , high absorption coefficient (>10⁵ cm⁻¹ in the visible spectrum), and ability to be doped both p-type and n-type.

Molecular Formula CdTe
Molecular Weight 240.0 g/mol
CAS No. 1306-25-8
Cat. No. B073640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelluroxocadmium
CAS1306-25-8
Synonymscadmium telluride
Cd-Te
CdTe cpd
Molecular FormulaCdTe
Molecular Weight240.0 g/mol
Structural Identifiers
SMILES[Cd]=[Te]
InChIInChI=1S/Cd.Te
InChIKeyRPPBZEBXAAZZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 12 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Telluride Material & Semiconductor Baseline


Cadmium telluride (CdTe) is a II-VI compound semiconductor with CAS 1306-25-8, crystallizing in the zinc blende (cubic sphalerite) structure with lattice constant 6.477–6.482 Å [1]. It is characterized by a direct bandgap of 1.44–1.5 eV at 300 K [2], high absorption coefficient (>10⁵ cm⁻¹ in the visible spectrum), and ability to be doped both p-type and n-type . Commercially, CdTe is available as powder, single crystals, polycrystalline thin films, quantum dots, and sputtering targets. Primary applications include thin-film photovoltaic absorber layers, X-ray and gamma-ray radiation detectors, electro-optic modulators, and infrared optical components [3].

1
Thin-film photovoltaic absorber layer fabrication with near-optimal direct bandgap (1.44–1.5 eV)
2
Room-temperature X-ray and gamma-ray semiconductor detector deployment
3
Infrared optics and electro-optic modulator components (transparent beyond 20 µm)

Why CdTe Substitution Fails


Generic substitution among thin-film photovoltaic absorbers or II-VI detector materials is not scientifically valid due to fundamentally divergent bandgap engineering ranges, carrier transport properties, and manufacturing economics. CdTe occupies a unique position defined by its near-optimal direct bandgap (1.44–1.5 eV) for single-junction Shockley-Queisser limit solar conversion [1], while CIGS offers tunable bandgaps (1.0–1.7 eV) through Ga/In ratio adjustment, and CZTSSe (12.6% record efficiency) exhibits substantially lower performance due to cationic disordering and band tailing [2]. In radiation detection, CdTe provides approximately 100× greater photoelectric stopping power for 140 keV gamma rays compared to silicon, a decisive advantage for medical and industrial imaging [3]. Substituting CdTe with GaAs or CdZnTe alters not only detection efficiency but also hole collection characteristics and energy resolution profiles [4]. The following quantitative evidence establishes the specific, measurable dimensions where CdTe differentiates from its closest comparators.

Bandgap CdTe’s fixed 1.44–1.5 eV direct bandgap differs from tunable CIGS (1.0–1.7 eV); CZTSSe suffers from band tailing, reducing Voc
Carrier transport Ambipolar mobility (~135 cm²/V·s) is significantly lower than GaAs (~760 cm²/V·s); hole mobility and lifetime affect detector design
Stopping power For 140 keV gamma rays, CdTe provides ~100× higher photoelectric stopping than silicon; CdZnTe shows shorter hole-propagation length

CdTe Quantitative Evidence vs. Comparators


Power Conversion Efficiency vs. CIGS & CZTS

CdTe achieves a laboratory-scale single-junction power conversion efficiency (PCE) of 23.1%, directly comparable to CIGS at 23.6% and substantially exceeding CZTS at 12.6% [1]. At the planar solar cell level, CdTe demonstrates PCE of 18.12% (Jsc = 28.00 mA/cm², Voc = 0.84 V, FF = 0.77), while CIGS planar cells reach 22.5% (Jsc = 38.85 mA/cm², Voc = 0.732 V, FF = 0.791), and CZTS planar cells achieve only 8.46% (Jsc = 19.93 mA/cm², Voc = 0.651 V, FF = 0.652) [2].

PCE vs. CIGS & CZTS
Head-to-head
CdTe 23.1% lab / 18.12% planar; CIGS 23.6% lab / 22.5% planar; CZTS 12.6% record / 8.46% planar
Supports efficiency parity with CIGS, exceeds CZTS by ~10% absolute
AM1.5 spectrum; planar cell simulation data; lower manufacturing cost context
Thin-film photovoltaics Power conversion efficiency Solar cell benchmarking

LCOE Economic Comparison

CdTe-based photovoltaic systems achieve levelized cost of electricity (LCOE) ranging from $38 to $65 per MWh, placing it in direct parity with crystalline silicon ($38–$78/MWh) and substantially below CIGS systems, which fall in the high $50s per MWh range due to indium and gallium material constraints [1]. At the module level, CdTe manufacturing costs are $0.20–$0.28 per watt, compared to $0.35–$0.50 per watt for CIGS modules [2].

LCOE & Cost
Head-to-head
LCOE: $38–$65/MWh (CdTe) vs. high $50s/MWh (CIGS); module cost: $0.20–$0.28/W vs. $0.35–$0.50/W
Indicates lower levelized electricity cost and reduced module expense
System-level modeling including temperature coefficients; c-Si LCOE $38–$78/MWh
Levelized cost of electricity Thin-film economics PV procurement

Ambipolar Mobility vs. GaAs

In picosecond transient grating measurements of photorefractive and free-carrier dynamics, CdTe exhibits an ambipolar mobility (μa) of approximately 135 cm²/V·s, while GaAs demonstrates μa ≈ 760 cm²/V·s under comparable conditions [1]. This 5.6× higher mobility in GaAs reflects fundamentally different carrier transport regimes, with significant implications for high-speed optoelectronic switching applications.

Ambipolar Mobility
Head-to-head
CdTe μa ≈ 135 cm²/V·s; GaAs μa ≈ 760 cm²/V·s (5.6× higher)
Informs device-speed selection: GaAs for ultrafast, CdTe for cost-moderate applications
Picosecond transient grating; undoped GaAs vs. V-doped CdTe crystals
Carrier mobility Photorefractive materials Transient grating spectroscopy

Hole Collection & Detector Thickness vs. CdZnTe

CdTe exhibits substantially longer hole-propagation lengths compared to CdZnTe, resulting in superior charge collection characteristics in thicker detector configurations [1]. However, both CdTe and CdZnTe suffer from hole trapping that limits detector thickness. For 140 keV gamma rays from ⁹⁹ᵐTc, CdTe provides approximately 100× improvement in photoelectric stopping power relative to silicon [2]. CdTe detectors achieve energy resolution of 1–2 keV (FWHM) for hard X-rays and gamma-rays in Schottky diode configurations [3], with specific resolution of 1.7 keV FWHM at 59.5 keV (²⁴¹Am) and 1.1 keV FWHM at 5.9 keV (⁵⁵Fe) [4].

Hole Collection & Resolution
Cross-study
Longer hole-propagation vs. CdZnTe; 100× stopping power vs. Si at 140 keV; energy resolution 1–2 keV FWHM
Enables thicker detector configurations with improved high-energy photon collection
Room-temperature Schottky diode; 241Am (59.5 keV) and 55Fe (5.9 keV) sources
X-ray detection Gamma-ray spectroscopy Hole trapping Charge collection efficiency

Carrier Transport Benchmarks

CdTe single crystals exhibit electron mobility of 1200 cm²/V·s and hole mobility of 50 cm²/V·s under Hall effect measurements [1]. In Cl-doped semi-insulating CdTe grown by the gradient freeze method, time-of-flight measurements yield drift mobilities as high as 1100 cm²/V·s for electrons and 80 cm²/V·s for holes [2]. Undoped high-resistivity CdTe demonstrates extraordinarily long carrier lifetimes reaching 30 µs at low temperatures, with temperature-dependent bimolecular recombination following a T⁻³/² dependence [3].

Carrier Transport
Class-level
Electron mobility 1200 cm²/V·s (Hall); hole 50 cm²/V·s; drift 1100/80 cm²/V·s; lifetime 30 µs at low T
Mobility-lifetime product supports efficient charge extraction in PV and low-noise detectors
Cl-doped semi-insulating CdTe; bimolecular recombination T⁻³/² dependence
Carrier mobility Hall effect Time-of-flight Semiconductor characterization

Bandgap Alignment with Shockley-Queisser

CdTe exhibits a direct bandgap of 1.44–1.5 eV at 300 K [1], placing it within 0.1 eV of the optimal Shockley-Queisser single-junction solar conversion bandgap (~1.34 eV). This compares favorably to CIGS, which requires Ga/In ratio tuning to achieve comparable bandgap alignment, and CZTSSe, which exhibits bandgap of 1.0–1.5 eV depending on S/Se ratio but suffers from lower V_oc due to band tailing [2]. CdTe's direct bandgap ensures high absorption coefficient (>10⁵ cm⁻¹), enabling complete light absorption in absorber layers only 1–2 µm thick [3].

Bandgap Alignment
Class-level
1.44–1.5 eV direct gap; within ~0.1 eV of Shockley-Queisser optimum (~1.34 eV)
Fixed near-optimal gap simplifies manufacturing vs. tunable CIGS, reducing process variability
Absorption coefficient >10⁵ cm⁻¹; 1–2 µm absorber layer sufficient
Bandgap engineering Shockley-Queisser limit Direct semiconductor Photovoltaic absorber

CdTe Application Scenarios


Utility-Scale Photovoltaic Manufacturing

CdTe is the preferred absorber material for multi-gigawatt utility-scale thin-film PV manufacturing due to its combination of 23.1% laboratory efficiency [1] and LCOE of $38–$65/MWh, which is cost-competitive with crystalline silicon ($38–$78/MWh) and approximately $12/MWh lower than CIGS alternatives [2]. Module manufacturing costs of $0.20–$0.28/W [3] enable economically viable large-scale deployment without requiring the rare and expensive indium and gallium that constrain CIGS scalability.

Room-Temperature X-Ray & Gamma-Ray Spectroscopy

CdTe semiconductor detectors are deployed in medical imaging (intraoperative probes, SPECT), industrial non-destructive testing, and astrophysical X-ray/gamma-ray astronomy. CdTe's 100× photoelectric stopping power advantage over silicon at 140 keV [4] and energy resolution of 1–2 keV FWHM in Schottky diode configuration [5] make it the material of choice for room-temperature detection of ¹²⁵I (27–37 keV) and ⁹⁹ᵐTc (140 keV) emissions. Compared to CdZnTe, CdTe offers longer hole-propagation lengths [6], enabling thicker detector configurations with improved high-energy photon collection efficiency.

Infrared Optics & Electro-Optic Modulation

Bulk CdTe is transparent in the infrared from near its bandgap energy (~860 nm) out to wavelengths beyond 20 µm, with refractive index of 2.649–2.67 at 10 µm [7]. This broad IR transmission window, combined with moderate thermal conductivity (6.2 W·m/m²·K at 293 K) and cubic crystal structure, supports applications in IR windows, lenses, and electro-optic modulators for CO₂ laser systems (10.6 µm) and thermal imaging systems.

Quantum Dot Fluorescent Probes & Displays

CdTe quantum dots offer size-tunable fluorescence emission across the complete visible spectrum from 510 nm to 780 nm [8], with emission wavelength red-shifting for larger particles and blue-shifting for smaller particles [9]. Molar extinction coefficients often exceed 10⁶ M⁻¹·cm⁻¹ at the first excitonic absorption peak [10]. These properties enable applications in biological fluorescence labeling, LED displays, and photodetectors where narrow emission linewidths and high quantum yields are required.

Application
Selection Property
Validation Focus
Utility-scale PV manufacturing
Cost-competitive thin-film absorber with near-optimum direct bandgap
LCOE and module cost review; efficiency parity with CIGS; scalability without In/Ga constraints
Room-temperature X-ray & γ-ray spectroscopy
High photoelectric stopping power and hole-propagation length
Energy resolution and charge collection efficiency; detector thickness for 125I and 99mTc imaging
Infrared optics & electro-optic modulation
Broad IR transparency (beyond 20 µm) and moderate thermal conductivity
Transmission window verification; refractive index at 10 µm; thermal stability
Quantum dot fluorescent probes & displays
Size-tunable emission (510–780 nm) and high extinction coefficient
Emission linewidth and quantum yield; colloidal stability for biological labeling

Technical Documentation Hub

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